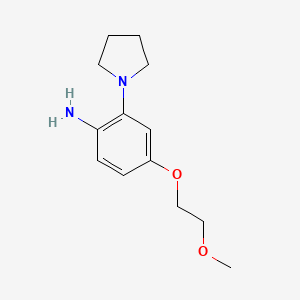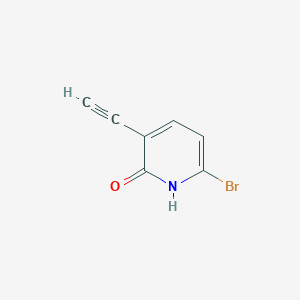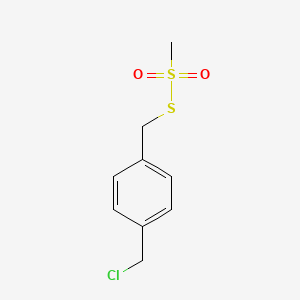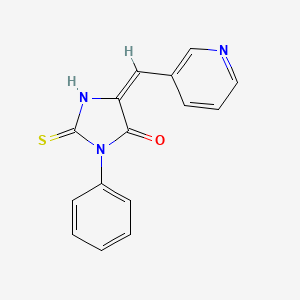
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is an organic compound that features a unique combination of functional groups, including a methoxyethoxy group, a pyrrolidine ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline typically involves multi-step organic reactions. One common approach is to start with an aniline derivative and introduce the methoxyethoxy group through etherification. The pyrrolidine ring can be introduced via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
科学研究应用
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe to study biological processes involving amine and ether functionalities.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The methoxyethoxy group and pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-(2-Methoxyethoxy)-2-(morpholin-4-yl)aniline: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(2-Methoxyethoxy)-2-(piperidin-1-yl)aniline: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(2-Methoxyethoxy)-2-(pyrrolidin-1-yl)aniline is unique due to the combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the pyrrolidine ring, in particular, can influence its reactivity and interactions with biological targets.
属性
分子式 |
C13H20N2O2 |
|---|---|
分子量 |
236.31 g/mol |
IUPAC 名称 |
4-(2-methoxyethoxy)-2-pyrrolidin-1-ylaniline |
InChI |
InChI=1S/C13H20N2O2/c1-16-8-9-17-11-4-5-12(14)13(10-11)15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3 |
InChI 键 |
IUIGTNQARLOXCV-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC(=C(C=C1)N)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)




![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)





